2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
CAS No.: 892419-50-0
Cat. No.: VC4474198
Molecular Formula: C27H23N3O4
Molecular Weight: 453.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892419-50-0 |
|---|---|
| Molecular Formula | C27H23N3O4 |
| Molecular Weight | 453.498 |
| IUPAC Name | 2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
| Standard InChI Key | ORDNOUCFTDBIHP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C |
Introduction
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry and material science. It is characterized by a complex fused heterocyclic structure containing a benzofuran-pyrimidine core, which is functionalized with a benzyl group and an acetamide moiety attached to a 2,4-dimethylphenyl substituent.
Structural Features
The compound's structure can be dissected as follows:
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A benzofuro[3,2-d]pyrimidine core, which combines benzofuran and pyrimidine functionalities.
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A benzyl group attached at position 3 of the fused ring system.
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A N-(2,4-dimethylphenyl)acetamide side chain, contributing to its hydrophobic and steric properties.
These structural features suggest potential biological activity due to the presence of heteroatoms (oxygen and nitrogen), aromatic systems, and functional groups that may interact with biological targets.
Synthesis
While specific synthesis routes for this compound are not detailed in available literature, general methods for synthesizing benzofuran-pyrimidine derivatives involve:
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Cyclization reactions to form the benzofuran core.
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Functionalization of the pyrimidine ring via amination or acylation.
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Attachment of substituents such as benzyl groups and acetamide chains using standard organic transformations like Friedel–Crafts alkylation or amidation.
Research Gaps
Despite its promising structure:
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No experimental data on its biological activity or toxicity is currently available.
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Physicochemical properties such as solubility, stability, and reactivity remain unexplored.
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Lack of crystallographic data limits understanding of its three-dimensional conformation.
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